The compound [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a complex organic molecule with significant potential in pharmaceutical applications. It is characterized by a specific molecular structure that integrates a dihydroisoquinoline moiety with an acetic acid derivative. The molecular formula is , and it has a molecular weight of approximately 354.41 g/mol .
The compound falls under the classification of amino acids due to the presence of the acetic acid moiety, which is further modified by the addition of a methoxyphenyl group and a dihydroisoquinoline structure. This classification highlights its potential utility in medicinal chemistry, particularly in designing bioactive compounds.
The synthesis of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic synthesis techniques. Key methods may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are often proprietary or found in specialized literature.
The molecular structure of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid can be represented as follows:
The InChI key for this compound is not provided in the search results but can be derived from its structural formula. The compound's stability and reactivity can be analyzed through computational chemistry methods, although specific data was not available in the provided sources.
The chemical reactivity of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid includes:
Technical details on specific reaction pathways would require experimental data from synthetic studies or literature references.
While specific mechanisms of action for this compound are not extensively documented, it can be inferred that its biological activity may involve:
Data on pharmacodynamics and pharmacokinetics would enhance understanding but is not readily available from the sources reviewed.
The physical properties of [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid include:
Chemical properties include:
Relevant data on melting points, boiling points, and specific heat capacities are necessary for comprehensive analysis but were not included in the search results.
This compound has potential applications in various scientific fields:
Further exploration into its biological activity through clinical trials would provide insights into its efficacy and safety profile.
[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid represents a synthetically modified tetrahydroisoquinoline scaffold characterized by strategic functionalization at multiple positions. The compound features:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
IUPAC Name | 2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)(4-methoxyphenyl)amino)acetic acid |
Molecular Formula | C₂₀H₂₂N₂O₄ |
Molecular Weight | 354.41 g/mol |
SMILES | O=C(O)CN(CC(=O)N1CC2=CC=CC=C2CC1)C3=CC=C(OC)C=C3 |
InChIKey | MWBJAGYJFSDARP-UHFFFAOYSA-N |
CAS Registry | 1142205-74-0 |
This multi-domain architecture positions the compound as a structurally advanced dihydroisoquinoline derivative with potential for multi-target engagement. The acetic acid tail distinguishes it from simpler N-alkylated analogs like 2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetic acid hydrochloride (CAS 200064-94-4), which lacks the extended functionalization [6]. The 4-methoxyphenyl group further differentiates it from related compounds bearing unsubstituted phenyl or benzoate groups [4].
Isoquinoline derivatives have evolved from naturally occurring alkaloids to purpose-built therapeutic agents through rational drug design:
Table 2: Evolution of Key Isoquinoline-Based Therapeutic Agents
Era | Representative Agent | Therapeutic Application | Innovation |
---|---|---|---|
1950s | Papaverine | Vasodilator | Natural product isolation |
1990s | Fasudil | Cerebral vasospasm | First synthetic kinase-targeting isoquinoline |
2010s | 5,7-Disubstituted derivatives | Kinase inhibition (PKC targets) | Fragment-based design |
2020s | Subject compound | Multi-target epigenetic modulation | Merged fragment with extended acidity |
This compound specifically addresses historical limitations of early isoquinolines – particularly target promiscuity and suboptimal pharmacokinetics – through its balanced amphiphilicity and defined hydrogen-bonding networks [5] [7].
The dihydroisoquinoline core demonstrates significant potential for epigenetic target engagement through multiple mechanisms:
Table 3: Epigenetic Targets of Isoquinoline Derivatives
Epigenetic Mechanism | Target Class | Isoquinoline Binding Feature | Biological Consequence |
---|---|---|---|
Histone modification | HDAC enzymes | Carboxylic acid (zinc chelation) | Hyperacetylation of histones |
Chromatin reading | BET bromodomains | Methoxyphenyl (acetyl-lysine mimic) | Displacement of transcriptional activators |
DNA methylation | DNMT allosteric sites | Dihydroisoquinoline (intercalation) | Altered methylation landscape |
Non-coding RNA | Unknown targets | Tertiary amine (electrostatic binding) | Modulation of miRNA processing |
The compound's structural features position it uniquely for multi-target epigenetic modulation – a strategy gaining traction in oncology to overcome resistance to single-target agents [8]. Its moderate logP value (predicted ~2.1) balances membrane permeability with solubility, addressing key limitations of earlier epigenetic drugs in solid tumor penetration [5] [8].
Table of Compound Nomenclature
Nomenclature System | Name |
---|---|
IUPAC Name | 2-((2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)(4-methoxyphenyl)amino)acetic acid |
Common Synonym | 4-Methoxyphenyl-glycine dihydroisoquinoline amide |
SMILES | O=C(O)CN(CC(=O)N1CC2=CC=CC=C2CC1)C3=CC=C(OC)C=C3 |
Registry Number | 1142205-74-0 (CAS) |
Molecular Formula | C₂₀H₂₂N₂O₄ |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1